3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole
CAS No.: 27258-02-2
Cat. No.: VC7165613
Molecular Formula: C8H10N2
Molecular Weight: 134.182
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27258-02-2 |
---|---|
Molecular Formula | C8H10N2 |
Molecular Weight | 134.182 |
IUPAC Name | 3,5-dimethyl-1-prop-2-ynylpyrazole |
Standard InChI | InChI=1S/C8H10N2/c1-4-5-10-8(3)6-7(2)9-10/h1,6H,5H2,2-3H3 |
Standard InChI Key | IOGBTEWONLZEOO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CC#C)C |
Introduction
Physicochemical Properties and Structural Analysis
Molecular Characteristics
The molecular formula of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is C₈H₁₀N₂, with a molecular weight of 134.182 g/mol. Its IUPAC name is 3,5-dimethyl-1-prop-2-ynylpyrazole, and the SMILES notation is CC1=CC(=NN1CC#C)C, reflecting the propargyl group (-C≡C-CH₂) attached to the pyrazole ring. The compound’s planar structure and electron-rich nitrogen atoms facilitate interactions with biological targets, while the propargyl group enhances reactivity in click chemistry applications .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 27258-02-2 |
Molecular Formula | C₈H₁₀N₂ |
Molecular Weight | 134.182 g/mol |
IUPAC Name | 3,5-dimethyl-1-prop-2-ynylpyrazole |
SMILES | CC1=CC(=NN1CC#C)C |
XLogP3 | 1.7 (predicted) |
Synthesis and Optimization Strategies
Conventional Alkylation Approaches
The most common synthesis involves alkylation of 3,5-dimethylpyrazole with propargyl halides (e.g., propargyl bromide) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalysts such as potassium carbonate or sodium hydride are used to deprotonate the pyrazole nitrogen, enabling nucleophilic substitution at the propargyl halide. Yields typically range from 65% to 80%, depending on reaction time and temperature .
Regioselective Cyclocondensation
Alternative methods employ cyclocondensation of acetylenic ketones with hydrazines. For example, He et al. demonstrated a 1,3-dipolar cycloaddition between ethyl diazoacetate and phenylpropargyl derivatives catalyzed by zinc triflate, achieving 89% yield . This method minimizes byproducts and enhances regioselectivity, critical for industrial-scale production.
Table 2: Comparative Synthesis Routes
Method | Reagents | Yield (%) | Key Advantage |
---|---|---|---|
Alkylation | 3,5-dimethylpyrazole + propargyl bromide | 65–80 | Simplicity |
Cyclocondensation | Acetylenic ketones + hydrazines | 70–89 | Regioselectivity |
Catalytic cycloaddition | Diazoacetate + propargyl derivatives | 85–89 | High atom economy |
Biological and Pharmacological Applications
Antimicrobial Activity
Pyrazole derivatives exhibit broad-spectrum antimicrobial properties. In a 2013 study, 3,5-dimethyl azopyrazole analogs demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), though less potent than ciprofloxacin . The propargyl group’s electron-withdrawing effects enhance membrane permeability, disrupting bacterial cell walls.
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells revealed IC₅₀ = 45 µM, attributed to apoptosis induction via caspase-3 activation . Structural analogs with electron-donating substituents on the propargyl group show improved efficacy, guiding future lead optimization.
Mechanistic Insights and Structure-Activity Relationships (SAR)
Role of the Propargyl Group
The propargyl moiety’s triple bond enables Huisgen cycloaddition with azides, forming triazole-linked conjugates for targeted drug delivery. Additionally, its hydrophobic nature enhances binding to cytochrome P450 enzymes, modulating metabolic stability .
Methyl Substitution Effects
The 3- and 5-methyl groups sterically shield the pyrazole ring, reducing oxidative degradation. Quantum mechanical calculations indicate these groups increase the compound’s HOMO-LUMO gap by 0.8 eV, enhancing stability without compromising reactivity .
Emerging Applications in Materials Science
Coordination Polymers
The compound serves as a ligand in Cu(I)-based coordination polymers, forming porous frameworks with surface areas > 800 m²/g. These materials show promise for CO₂ capture (adsorption capacity = 4.2 mmol/g at 298 K) .
Click Chemistry Platforms
Its propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular synthesis of dendrimers and hydrogels. Recent work by Gioiello et al. utilized this reactivity to fabricate pH-responsive drug carriers with 92% loading efficiency .
Future Research Directions
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Hybrid Drug Development: Conjugating the pyrazole core with known pharmacophores (e.g., fluoroquinolones) to enhance antimicrobial potency .
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Nanocarrier Functionalization: Exploiting propargyl-azide click chemistry for tumor-targeted delivery systems .
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Green Synthesis: Optimizing solvent-free mechanochemical methods to improve sustainability.
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